10-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-10H-phenothiazine
10-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-10H-phenothiazine
Brand Name:
Vulcanchem
CAS No.:
375833-09-3
VCID:
VC0382915
InChI:
InChI=1S/C22H18N2OS/c25-22(23-14-13-16-7-1-2-8-17(16)15-23)24-18-9-3-5-11-20(18)26-21-12-6-4-10-19(21)24/h1-12H,13-15H2
SMILES:
C1CN(CC2=CC=CC=C21)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Molecular Formula:
C22H18N2OS
Molecular Weight:
358.5g/mol
10-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-10H-phenothiazine
CAS No.: 375833-09-3
Main Products
VCID: VC0382915
Molecular Formula: C22H18N2OS
Molecular Weight: 358.5g/mol
CAS No. | 375833-09-3 |
---|---|
Product Name | 10-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-10H-phenothiazine |
Molecular Formula | C22H18N2OS |
Molecular Weight | 358.5g/mol |
IUPAC Name | 3,4-dihydro-1H-isoquinolin-2-yl(phenothiazin-10-yl)methanone |
Standard InChI | InChI=1S/C22H18N2OS/c25-22(23-14-13-16-7-1-2-8-17(16)15-23)24-18-9-3-5-11-20(18)26-21-12-6-4-10-19(21)24/h1-12H,13-15H2 |
Standard InChIKey | IWDPSODVCRLTOH-UHFFFAOYSA-N |
SMILES | C1CN(CC2=CC=CC=C21)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
PubChem Compound | 1045458 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume